molecular formula C43H66O2Si B12604060 {[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane CAS No. 645414-31-9

{[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane

Cat. No.: B12604060
CAS No.: 645414-31-9
M. Wt: 643.1 g/mol
InChI Key: UIKJAUUCFWRPPR-UHFFFAOYSA-N
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Description

{[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane is a complex organic compound characterized by its unique structure, which includes dodecyloxy groups, phenylethynyl groups, and a trimethylsilane group

Preparation Methods

The synthesis of {[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane typically involves the Sonogashira cross-coupling reaction. This method includes the coupling of dibrominated or diiodinated thiophenes with arylacetylenes in the presence of a palladium catalyst and a copper co-catalyst . The reaction is carried out under an inert atmosphere, such as argon, and requires specific conditions, including the use of dry solvents and controlled temperatures.

Chemical Reactions Analysis

{[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenylethynyl groups, using reagents like halogens or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of {[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane involves its interaction with specific molecular targets. The compound’s phenylethynyl groups can engage in π-π interactions with aromatic systems, while the dodecyloxy groups provide hydrophobic interactions. These interactions can influence the compound’s behavior in various environments, including biological systems and electronic devices .

Comparison with Similar Compounds

Similar compounds to {[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane include:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of hydrophobic and π-π interactions, making it versatile for various applications.

Properties

CAS No.

645414-31-9

Molecular Formula

C43H66O2Si

Molecular Weight

643.1 g/mol

IUPAC Name

2-[2,5-didodecoxy-4-(2-phenylethynyl)phenyl]ethynyl-trimethylsilane

InChI

InChI=1S/C43H66O2Si/c1-6-8-10-12-14-16-18-20-22-27-34-44-42-38-41(33-36-46(3,4)5)43(37-40(42)32-31-39-29-25-24-26-30-39)45-35-28-23-21-19-17-15-13-11-9-7-2/h24-26,29-30,37-38H,6-23,27-28,34-35H2,1-5H3

InChI Key

UIKJAUUCFWRPPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=C(C=C1C#CC2=CC=CC=C2)OCCCCCCCCCCCC)C#C[Si](C)(C)C

Origin of Product

United States

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